2-(Ethyl(methyl)amino)acetohydrazide 2-(Ethyl(methyl)amino)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 1203264-31-6
VCID: VC0176284
InChI: InChI=1S/C5H13N3O/c1-3-8(2)4-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9)
SMILES: CCN(C)CC(=O)NN
Molecular Formula: C5H14ClN3O
Molecular Weight: 167.63716

2-(Ethyl(methyl)amino)acetohydrazide

CAS No.: 1203264-31-6

Cat. No.: VC0176284

Molecular Formula: C5H14ClN3O

Molecular Weight: 167.63716

* For research use only. Not for human or veterinary use.

2-(Ethyl(methyl)amino)acetohydrazide - 1203264-31-6

Specification

CAS No. 1203264-31-6
Molecular Formula C5H14ClN3O
Molecular Weight 167.63716
IUPAC Name 2-[ethyl(methyl)amino]acetohydrazide
Standard InChI InChI=1S/C5H13N3O/c1-3-8(2)4-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9)
SMILES CCN(C)CC(=O)NN

Introduction

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₅H₁₃N₃OStructural composition
Molecular WeightApproximately 131.18 g/molCalculated from atomic weights
Physical StateWhite to off-white solidBased on similar acetohydrazides
SolubilitySoluble in polar organic solvents and waterCharacteristic of hydrazide compounds
Melting Point110-140°C (estimated)Comparison with similar acetohydrazides

The compound is expected to demonstrate hydrogen bonding capabilities through its NH and C=O groups, contributing to its solubility profile and potential for intermolecular interactions.

Synthesis Methods

RouteStarting MaterialsKey StepsConditionsReference Basis
Route 1Ethyl 2-(ethyl(methyl)amino)acetate and hydrazine hydrateReflux reactionAbsolute ethanol, 4-5 hoursSimilar to synthesis described in
Route 22-(Ethyl(methyl)amino)acetic acidEsterification followed by hydrazinolysis1. Acid catalyst, ethanol
2. Hydrazine hydrate, reflux
Based on general acetohydrazide synthesis principles
Route 3N-ethyl-N-methylglycine derivativesProtection, activation, and hydrazine additionMultiple steps under controlled conditionsInspired by method in

Detailed Synthetic Procedure

A potential synthetic procedure may follow a pathway similar to that reported for other acetohydrazide compounds:

  • Preparation of ethyl 2-(ethyl(methyl)amino)acetate ester intermediate

  • Reaction with hydrazine hydrate in absolute ethanol under reflux conditions for 4-5 hours

  • Cooling of the reaction mixture to allow crystallization

  • Filtration and purification to obtain the final product

This procedure is inferred from the synthesis of 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetohydrazide, which yielded 80% of the desired product using similar conditions .

Spectroscopic Characterization

Spectroscopic data would be essential for the characterization and confirmation of 2-(Ethyl(methyl)amino)acetohydrazide structure. Based on similar compounds, the expected spectroscopic features would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely show characteristic signals for:

  • Methyl group attached to nitrogen (δ ≈ 2.2-2.4 ppm)

  • Ethyl group signals (CH₃ at δ ≈ 1.0-1.2 ppm and CH₂ at δ ≈ 2.4-2.6 ppm)

  • Methylene group adjacent to the carbonyl (δ ≈ 3.0-3.5 ppm)

  • Hydrazide NH signals (δ ≈ 4.0-4.5 and 8.0-9.0 ppm)

This predicted pattern is based on NMR data from related compounds like 2-amino-N,N-dimethylacetamide hydrochloride, which shows methyl protons at δ 2.90 and methylene protons at δ 3.54 .

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include:

  • N-H stretching (3200-3400 cm⁻¹)

  • C=O stretching (1650-1700 cm⁻¹)

  • C-N stretching (1200-1350 cm⁻¹)

  • N-N stretching (900-1000 cm⁻¹)

These predictions are based on general spectroscopic patterns of hydrazide compounds and specific data from similar acetohydrazide derivatives .

Potential ActivityRationaleSupporting Evidence
AntimicrobialAcetohydrazides have shown activity against various bacterial strainsRelated 2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides showed inhibitory action against Bacillus subtilis, Staphylococcus aureus, and other microorganisms
AntifungalHydrazide compounds can exhibit antifungal propertiesCompounds like 4f demonstrated 21-28% inhibition of Fusarium oxysporum
Anti-inflammatoryNitrogen-containing heterocycles often show anti-inflammatory activityStructural similarity to known anti-inflammatory agents
AnalgesicAcetohydrazide derivatives have demonstrated pain-relieving propertiesReference to analgesic properties of substituted oxadiazoles derived from similar precursors

Chemical Synthesis Applications

2-(Ethyl(methyl)amino)acetohydrazide could serve as a valuable intermediate in the synthesis of more complex compounds, particularly in the formation of:

  • 1,3,4-Oxadiazoles through oxidative cyclization

  • Triazole derivatives through reactions with carbonyl compounds

  • Various heterocyclic systems through condensation reactions

The reactivity of the hydrazide group makes it suitable for building more complex molecular structures, similar to how (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides were used to synthesize 1,3,4-oxadiazoles using iodobenzene diacetate as an oxidant .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of 2-(Ethyl(methyl)amino)acetohydrazide and its potential biological activity is crucial for pharmaceutical applications. The presence of specific functional groups contributes to the compound's interaction with biological targets.

Key Structural Features and Their Contributions

  • Hydrazide Group: Provides hydrogen bond donors and acceptors, contributing to binding affinity with biological receptors

  • Ethyl(methyl)amino Group: Affects lipophilicity and membrane permeability

  • Flexible Carbon Chain: May allow for optimal spatial arrangement when interacting with biological targets

Studies on related compounds have demonstrated that structural modifications can significantly impact biological activity. For instance, the flexibility of alkyl chains between aromatic groups has been correlated with enhanced antifungal activity in similar compounds .

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